molecular formula C19H20ClN5OS B10933816 N-(5-chloro-2-methylphenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

N-(5-chloro-2-methylphenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10933816
M. Wt: 401.9 g/mol
InChI Key: JIOHNMDDVAFIJQ-UHFFFAOYSA-N
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Description

N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a chlorinated phenyl group, a pyrazolyl-pyrimidinyl moiety, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Chlorinated Phenyl Intermediate: This step involves the chlorination of a methylphenyl compound under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride.

    Synthesis of the Pyrazolyl-Pyrimidinyl Moiety: This involves the construction of the pyrazole and pyrimidine rings, which can be achieved through cyclization reactions using appropriate starting materials like hydrazines and nitriles.

    Coupling Reaction: The final step involves the coupling of the chlorinated phenyl intermediate with the pyrazolyl-pyrimidinyl moiety through a sulfanyl linkage, typically using thiol reagents and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE would depend on its specific biological target. Generally, compounds of this nature may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.

    Modulating Receptors: Interacting with cell surface receptors to alter signal transduction pathways.

    Disrupting Protein-Protein Interactions: Binding to specific protein interfaces and preventing their interaction.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can be compared with other acetamide derivatives that have similar structural features, such as:
    • N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
    • N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

Uniqueness

    Structural Complexity: The presence of multiple functional groups and heterocyclic rings makes it a unique compound with diverse reactivity.

    Biological Activity: Its potential to interact with various biological targets sets it apart from simpler acetamide derivatives.

Properties

Molecular Formula

C19H20ClN5OS

Molecular Weight

401.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H20ClN5OS/c1-4-25-10-15(13(3)24-25)16-7-8-21-19(23-16)27-11-18(26)22-17-9-14(20)6-5-12(17)2/h5-10H,4,11H2,1-3H3,(H,22,26)

InChI Key

JIOHNMDDVAFIJQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)C

Origin of Product

United States

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